molecular formula C8H14O2 B6273118 2-cyclobutoxy-2-methylpropanal CAS No. 1866865-61-3

2-cyclobutoxy-2-methylpropanal

Cat. No.: B6273118
CAS No.: 1866865-61-3
M. Wt: 142.2
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Description

2-Cyclobutoxy-2-methylpropanal is a chemical compound supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. While specific biological or chemical data for this compound is limited, its structure suggests relevance in organic synthesis and materials science research. The compound features a propanal core substituted with a cyclobutoxy group and a methyl group at the 2-position. This structure is analogous to other 2-methylpropanal derivatives, which are known as short-chain aldehydes and are studied for their properties and roles in various chemical processes . Compounds with cyclobutyl and methyl substitutions are often investigated as intermediates or building blocks in pharmaceutical and synthetic chemistry research . Researchers value these structural motifs for exploring new reaction pathways and developing novel materials. Handling of this material should follow standard laboratory safety protocols appropriate for aldehydes. Researchers are responsible for determining the specific applications and suitability of this compound for their experimental objectives.

Properties

CAS No.

1866865-61-3

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

90

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclobutoxy 2 Methylpropanal

Retrosynthetic Analysis for 2-Cyclobutoxy-2-methylpropanal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meub.edubibliotekanauki.pl This process helps in designing efficient synthetic routes by identifying key bond disconnections and functional group interconversions. fiveable.mee-bookshelf.de

Disconnection Strategies of the Propanal Moiety

The propanal moiety in this compound offers several disconnection possibilities. The primary disconnection involves breaking the carbon-carbon bond alpha to the carbonyl group. This approach leads to synthons representing an acyl anion (or its equivalent) and a carbocation.

A common strategy for disconnecting aldehydes is to trace them back to a corresponding primary alcohol, which can be oxidized. youtube.com In this case, 2-cyclobutoxy-2-methylpropan-1-ol would be the immediate precursor. This alcohol can be further disconnected through various C-C bond-forming reactions.

Another key disconnection strategy involves the aldol (B89426) reaction. researchgate.net The target molecule can be viewed as an aldol product, allowing for disconnection into a simpler aldehyde or ketone and an enolate equivalent.

Approaches to Introduce the Cyclobutoxy Group

The introduction of the cyclobutoxy group is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving the formation of an ether linkage.

One common approach is the Williamson ether synthesis, where a cyclobutoxide anion acts as a nucleophile to displace a leaving group on the α-carbon of a propanal derivative. Alternatively, a precursor alcohol can be reacted with a cyclobutyl halide or a similar electrophile in the presence of a base. smolecule.com

More advanced methods might involve the use of transition metal catalysis to facilitate the C-O bond formation. For instance, coupling reactions involving cyclobutanol (B46151) could be a viable route. The choice of method often depends on the specific substrate and the desired reaction conditions.

Stereochemical Considerations in Retrosynthetic Planning

When the target molecule contains stereocenters, retrosynthetic analysis must account for the stereochemical outcome of each reaction step. For α-alkoxy aldehydes, controlling the stereochemistry at the α-carbon is crucial. researchgate.netdiva-portal.org

Several models, such as the Felkin-Anh and Cornforth models, are used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes. researchgate.netbohrium.comnih.gov The choice of reagents and reaction conditions can significantly influence the diastereoselectivity of these reactions. For instance, the use of chelating or non-chelating Lewis acids can favor the formation of either syn or anti products. researchgate.net In the context of this compound, if a chiral center were present, the retrosynthetic plan would need to incorporate steps that ensure high stereocontrol.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a few efficient steps. These routes often involve the sequential or sometimes concurrent formation of the key functional groups.

Formation of the Aldehyde Functionality at the C1 Position

The aldehyde functional group is typically positioned at the end of a carbon chain, designated as the C1 position according to IUPAC nomenclature. quora.comlibretexts.orglibretexts.org There are numerous methods for introducing an aldehyde functionality.

One of the most common methods is the oxidation of a primary alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are frequently employed for this transformation. These methods are generally mild and compatible with a variety of functional groups.

Alternatively, the aldehyde can be formed through the reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for this purpose.

The following table summarizes some common reagents for aldehyde synthesis:

PrecursorReagentProduct
Primary AlcoholPyridinium Chlorochromate (PCC)Aldehyde
Primary AlcoholSwern Oxidation (DMSO, oxalyl chloride, triethylamine)Aldehyde
Primary AlcoholDess-Martin PeriodinaneAldehyde
EsterDiisobutylaluminium hydride (DIBAL-H)Aldehyde
Acyl ChlorideLithium tri-tert-butoxyaluminum hydrideAldehyde

Introduction of the Cyclobutoxy Group at the C2 Position

The introduction of the cyclobutoxy group at the C2 position can be accomplished either before or after the formation of the aldehyde. If introduced before, a common precursor would be 2-methylpropane-1,2-diol, where one hydroxyl group is selectively protected, and the other is converted to the cyclobutoxy ether, followed by oxidation of the remaining primary alcohol.

A more direct approach involves the α-alkoxylation of a propanal derivative. This can be achieved by generating an enolate from 2-methylpropanal and reacting it with an electrophilic source of the cyclobutoxy group. Another strategy involves the reaction of a 2-halo-2-methylpropanal with cyclobutanol or sodium cyclobutoxide. smolecule.com The choice of base and solvent is critical to control the outcome of such reactions and avoid side reactions like elimination.

Recent advancements in catalysis have provided new methods for C-O bond formation. For example, transition metal-catalyzed cross-coupling reactions could potentially be used to couple a suitable propanal precursor with cyclobutanol.

Methylation at the C2 Position

The introduction of a methyl group at the α-position of an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of this compound, this methylation step is crucial for creating the quaternary carbon center. A common strategy involves the alkylation of a pre-formed enolate or its equivalent.

A plausible synthetic route starts with 2-cyclobutoxypropanal. The α-proton of this aldehyde can be abstracted by a strong, non-nucleophilic base to form the corresponding enolate. Subsequent reaction with a methylating agent, such as methyl iodide, would yield the desired this compound. google.com

Table 1: Reagents and Conditions for Methylation

Starting Material Base Methylating Agent Solvent Product
2-CyclobutoxypropanalLithium diisopropylamide (LDA)Methyl iodide (CH₃I)Tetrahydrofuran (THF)This compound

The choice of base and reaction conditions is critical to prevent side reactions, such as self-aldol condensation of the starting aldehyde or multiple alkylations.

Asymmetric Synthesis Approaches Towards Enantiomerically Pure this compound

The presence of a stereocenter at the C2 position of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which is often crucial for applications in fragrance and pharmaceutical industries. bohrium.comresearchgate.net

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of α-alkoxy aldehydes, chiral auxiliaries can be attached to the aldehyde or a precursor to control the facial selectivity of the enolate during alkylation.

One established approach involves the use of chiral amines derived from amino acids. uoa.gr For instance, a chiral amine can be condensed with a precursor aldehyde to form a chiral imine. Metalation of this imine generates a chiral metalloenamine, which can then be alkylated with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to afford the enantiomerically enriched α-alkylated aldehyde. uoa.gr While specific examples for this compound are not detailed in the provided search results, this methodology is a well-established strategy for the asymmetric synthesis of α-branched aldehydes. uoa.gr

Table 2: Chiral Auxiliaries for Asymmetric Aldehyde Alkylation

Chiral Auxiliary Type Example Key Feature
Amino acid-derived(S)- or (R)-phenylalanine derivativesForms a chiral imine to direct alkylation. uoa.gr
OxazolidinonesEvans auxiliariesControls stereochemistry in aldol and alkylation reactions. wikipedia.org
CamphorsultamOffers high diastereoselectivity in various reactions. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. mdpi.com Organocatalysis and metal-based catalysis are two powerful strategies for the asymmetric α-functionalization of aldehydes. mdpi.com

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For instance, chiral primary amines can catalyze the asymmetric α-alkylation of branched aldehydes. bohrium.com The reaction proceeds through the formation of a transient chiral enamine, which then reacts with an electrophile with high facial selectivity. mdpi.com

Metal-catalyzed approaches, while less common for the direct α-alkylation of α-branched aldehydes, have shown promise. mdpi.com Palladium-catalyzed asymmetric allylic alkylation of aldehydes is a notable example, although its direct application to methylation requires specific conditions. mdpi.com The development of catalytic systems that can effectively control the stereochemistry of the quaternary center in this compound is an active area of research. researchgate.netacs.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. dntb.gov.uanih.gov While direct enzymatic methylation of an α-alkoxy aldehyde is not a commonly reported transformation, enzymatic and chemoenzymatic cascades can be envisioned for the synthesis of chiral building blocks. dntb.gov.uanih.govresearchgate.net

For instance, aldolases are enzymes that catalyze aldol reactions with high stereocontrol. nih.gov A chemoenzymatic approach could involve the enzymatic synthesis of a chiral β-hydroxy-α-amino acid, which could then be chemically converted to the desired chiral aldehyde. nih.gov Another possibility is the use of engineered enzymes, such as variants of nitric oxide dioxygenase, which have been shown to catalyze carbene transfer reactions to form cyclopropanes with high diastereo- and enantioselectivity. nih.gov While not directly applicable to methylation, this demonstrates the potential of enzyme engineering to create catalysts for specific and challenging transformations.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. symrise.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as catalytic reactions, are preferred as they generate less waste. symrise.com

Solvent Selection and Waste Minimization

Effective waste minimization is a core principle of green chemistry, which states that it is better to prevent waste than to treat or clean it up after it has been created. researchgate.net Strategies for waste minimization in the synthesis of this compound focus on several key areas:

Solvent Reduction and Recycling: The ideal approach is to minimize the volume of solvent used. Where solvents are necessary, selecting those that are easily recyclable is crucial. The propensity to use different solvents for various steps in a multi-step synthesis can lead to cross-contamination, making recycling difficult. tudelft.nl

Process Optimization: Reducing the number of synthetic steps, such as through one-pot syntheses, can significantly decrease waste by eliminating the need for intermediate isolation and purification steps, which consume large quantities of solvents. smolecule.com

Source Reduction: This involves any activity that reduces or eliminates the generation of waste at its source. texas.gov This can include modifying the process to use less hazardous input materials or improving reaction efficiency to reduce byproducts.

The selection of solvents is guided by their physical properties, safety profile, and environmental impact. Industry collaborations, such as the ACS Green Chemistry Institute Pharmaceutical Roundtable, have developed solvent selection guides to aid chemists in making more sustainable choices. acs.org These guides categorize solvents based on their environmental, health, and safety credentials.

Below is an interactive data table based on established solvent selection guides, which would be applicable when designing a synthesis for this compound.

Development of Catalytic Methods for Improved Sustainability

A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can be used in small quantities and recycled, thereby significantly reducing waste and energy consumption. researchgate.netresearchgate.net The development of novel catalytic methods is therefore a primary focus for improving the sustainability of synthesizing compounds like this compound.

Recent advancements in organic synthesis have emphasized catalytic one-pot reactions that can facilitate the formation of complex structures from simpler precursors with high atom economy. smolecule.com For the synthesis of this compound, this could involve several potential catalytic strategies:

Catalytic C-O Bond Formation: The formation of the cyclobutoxy ether linkage is a key step. Transition-metal catalysis, for example using copper salts (like CuCl), has been shown to be effective for the formation of C-O bonds in the synthesis of related alkoxyamine compounds from aldehydes. amazonaws.com A similar strategy could be envisioned for the reaction between a cyclobutanol precursor and a derivative of 2-methylpropanal.

Asymmetric Catalysis: If a chiral center is desired in the molecule, asymmetric catalysis would be the most efficient method to produce a non-racemic product. researchgate.net This avoids the waste associated with classical resolution methods.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (typically in water at ambient temperature and pressure). researchgate.net For instance, an engineered enzyme could potentially be used to construct the target molecule from precursors like isobutyraldehyde (B47883) and cyclobutanol. wikipedia.org

Flow Chemistry: Utilizing flow chemistry reactors for production can reduce the use of solvents, improve safety, and allow for more controlled and efficient processes compared to traditional batch production. researchgate.net

The goal of these catalytic approaches is to create a more streamlined, efficient, and environmentally benign process. The table below summarizes potential catalytic methods and their sustainability advantages applicable to the synthesis of this compound.

Chemical Transformations and Reactivity Profiles of 2 Cyclobutoxy 2 Methylpropanal

Alpha-Carbon Reactivity and Enolate Chemistry

Mannich Reactions

There is no available research documenting the participation of 2-cyclobutoxy-2-methylpropanal in Mannich reactions. The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. It typically requires a non-enolizable aldehyde, an amine (primary or secondary), and an enolizable carbonyl compound. rsc.org While this compound possesses an aldehyde functional group, its specific reactivity in this context has not been reported.

Mechanistic Studies of Cannizzaro Reaction Potential

No mechanistic studies concerning the Cannizzaro reaction potential of this compound have been found in the scientific literature. The Cannizzaro reaction is a redox disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base. Current time information in Bangalore, IN. Aldehydes that possess an alpha-hydrogen, like 2-methylpropanal, can sometimes undergo this reaction under specific conditions, although they can also participate in competing aldol (B89426) reactions. researchgate.netacs.org However, no studies have been published that investigate the behavior of the cyclobutoxy-substituted analogue under these conditions.

Reactions Involving the Cyclobutoxy Ether Linkage

Cleavage Reactions of the Ether

There is no specific information available regarding the cleavage of the cyclobutoxy ether linkage in this compound. Generally, the cleavage of ethers requires strong acids, such as HBr or HI. pressbooks.pubmasterorganicchemistry.com The reaction mechanism can be either S_N_1 or S_N_2, depending on the structure of the ether. pressbooks.pub For ethers containing tertiary, benzylic, or allylic groups, the cleavage often proceeds through a more stable carbocation intermediate via an S_N_1 or E1 pathway. pressbooks.pub However, without experimental data, the specific conditions and products of such a reaction for this compound remain undocumented.

Rearrangements Involving the Cyclobutane (B1203170) Ring (if applicable to this substitution pattern)

No literature exists describing rearrangements of the cyclobutane ring within the this compound molecule. Cyclobutane derivatives can undergo thermal or catalyzed ring-opening or rearrangement reactions, often to relieve ring strain. researchgate.netnih.govthieme-connect.de The specific influence of the 2-methylpropanal substituent on the reactivity of the cyclobutoxy group in this regard has not been a subject of published research.

Oxidation Reactions of the Aldehyde

Conversion to Carboxylic Acid Derivatives

While the oxidation of aldehydes to carboxylic acids is a common and well-documented transformation in organic chemistry, no studies have specifically reported the oxidation of this compound. vaia.comresearchgate.netbeilstein-journals.org Numerous oxidizing agents, such as potassium dichromate, potassium permanganate, and chromic acid, are typically employed for this purpose. vaia.combeilstein-journals.org The expected product of the oxidation of this compound would be 2-cyclobutoxy-2-methylpropanoic acid. However, specific reaction conditions, yields, and detailed findings for this particular transformation are not available in the scientific literature.

Applications in Complex Molecule Synthesis and Organic Building Blocks

2-Cyclobutoxy-2-methylpropanal as a Versatile Chiral Synthon

While this compound is achiral, its α-substituted nature makes it a key precursor for creating chiral centers. The aldehyde group can be targeted by chiral reagents or catalysts to generate enantiomerically enriched products, rendering it a prochiral synthon of significant value.

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.gov These enzymatic assembly lines construct complex carbon chains through the sequential condensation of small carboxylic acid-derived units, such as malonyl-CoA and methylmalonyl-CoA. nih.gov The process often involves ketoreductase (KR) domains that set the stereochemistry of α-alkyl and β-hydroxyl groups. nih.gov

In synthetic and chemo-enzymatic strategies, aldehyde-containing molecules can function as mimics of polyketide intermediates or as starter/extender units. Recent advances have highlighted the use of terminal thioreductase (TR) domains in engineered PKS platforms, which catalyze a two-electron reductive cleavage to produce aldehydes. biorxiv.org This establishes a biosynthetic precedent for the role of aldehydes as key intermediates in polyketide-like assembly.

This compound, with its α-methyl group, resembles the structure of a methylmalonyl-CoA derived unit after condensation. It can be envisioned as a substrate for enzymatic or chemical processes that mimic PKS modules. For instance, it could be utilized in biomimetic aldol (B89426) reactions or as a substrate for engineered ketoreductases to generate specific diastereomers, as shown in the table below. The cyclobutoxy group offers a unique, non-natural side chain that can be used to probe enzyme active sites or impart novel properties to the final molecule.

ReactantReaction TypePotential Product Core StructureSignificance
This compound + EnolateBiomimetic Aldol Additionβ-Hydroxy-α-methyl-α-cyclobutoxy carbonylMimics a PKS chain extension step, creating two new stereocenters.
This compoundChemo-enzymatic Reduction (using KR)1-Cyclobutoxy-1-methylpropan-2-olGenerates a chiral alcohol; probes stereoselectivity of ketoreductases.
This compoundStarter Unit in Engineered PKSPolyketide chain with α-cyclobutoxy-α-methyl terminusIntroduces a non-natural moiety for novel compound generation. biorxiv.org

Heterocyclic compounds are foundational to pharmaceuticals and materials science. Aldehydes are among the most versatile functional groups for their construction, participating in a wide array of cyclization and multicomponent reactions. researchgate.net Specifically, α-substituted aldehydes can react with dinucleophilic species to form a variety of five- and six-membered rings. uwindsor.canih.gov

This compound is an ideal substrate for such transformations. The electrophilic aldehyde carbon invites nucleophilic attack, while the adjacent quaternary center provides steric influence that can direct the outcome of reactions. It can be employed in classical condensation reactions to produce heterocycles like pyrimidines, oxazoles, and pyrroles. uwindsor.canih.gov For example, reaction with a β-keto ester and ammonia (B1221849) could yield a Hantzsch-type pyrrole (B145914) synthesis. uwindsor.ca

Reactant(s)Reaction TypeResulting Heterocycle
This compound + Urea/ThioureaCondensationDihydropyrimidinone / Dihydrothiopyrimidinone
This compound + AminocrotonateHantzsch-type SynthesisDihydropyridine
This compound + Tosmic acidVan Leusen ReactionOxazole
This compound + Hydrazine derivativeCondensationPyrazoline / Pyrazole

Role in Advanced Chemical Intermediate Production

The unique structural combination of this compound makes it an excellent starting material for producing more complex intermediates used in multistep syntheses.

The aldehyde functionality is fundamentally a two-electron electrophile, making it a prime handle for carbon-carbon bond-forming reactions. The synthesis of complex organic molecules often relies on the ability to create new C-C bonds, and this compound provides a reliable entry point for such transformations. It can readily participate in a range of classic and modern organic reactions, including:

Grignard and Organolithium Additions: Reaction with organometallic reagents to produce secondary alcohols, introducing a new carbon substituent at the former carbonyl carbon.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene with controlled geometry.

Aldol Condensations: Acting as the electrophilic partner, it can react with enolates to form β-hydroxy aldehydes or ketones.

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

These transformations leverage the aldehyde as a gateway to more complex carbon skeletons, all while retaining the unique α-cyclobutoxy-α-methyl substitution pattern.

In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. These 3D scaffolds can explore chemical space more effectively and offer improved pharmacological properties. The cyclobutane (B1203170) ring, in particular, is an attractive feature due to its rigid, puckered structure, which can serve as a conformationally restricted linker or a non-planar bioisostere. ru.nl

This compound is an ideal starting point for generating such multifunctional scaffolds. The compound itself possesses a desirable 3D character due to the spiro-like junction and the cyclobutoxy group. The aldehyde can be converted into a variety of other functional groups, creating a "hub" from which different molecular vectors can be extended. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in fragment-based drug discovery and lead optimization. whiterose.ac.uk

Initial Functional GroupReactionResulting Functional GroupScaffold Application
AldehydeReductive AminationAminePoint for amide coupling, alkylation.
AldehydeOxidation (e.g., Pinnick)Carboxylic AcidPoint for ester or amide library synthesis.
AldehydeReduction (e.g., NaBH₄)Primary AlcoholPoint for ether or ester linkages.
AldehydeWittig ReactionAlkeneHandle for further functionalization (e.g., dihydroxylation, epoxidation).

Design of Analogs and Derivatives Based on the this compound Core

The structural features of this compound can be systematically modified to create a library of analogs for use in structure-activity relationship (SAR) studies. The design of such derivatives is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Key points of diversification include the cyclobutoxy ring, the α-substituent, and the aldehyde functionality.

Modification of the Cycloalkoxy Group: The cyclobutoxy ring can be replaced with other cycloalkoxy groups (e.g., cyclopropoxy, cyclopentoxy, cyclohexyloxy) to probe the effects of ring size, strain, and lipophilicity on biological target engagement. Patent literature often showcases the use of various cycloalkoxy moieties in the design of bioactive molecules. googleapis.com

Variation of the α-Substituent: The α-methyl group can be substituted with other alkyl groups (ethyl, propyl) or functionalized chains to alter steric bulk and electronic properties near the reactive center.

Functional Group Interconversion: As detailed in section 4.2.2, the aldehyde serves as a versatile anchor for conversion into a wide range of other functional groups, which is a primary strategy for creating derivatives.

This modular approach allows for the generation of a diverse set of compounds from a single, readily available core structure, accelerating the discovery of new chemical entities. ru.nlwhiterose.ac.uk

Structural Modifications for Enhanced Reactivity

The inherent reactivity of this compound can be strategically modulated through various structural modifications. These alterations are designed to influence the electronic and steric properties of the molecule, thereby fine-tuning its behavior in chemical transformations.

One key area of exploration involves the modification of the cyclobutoxy ring. The introduction of substituents on the cyclobutane ring can significantly impact the molecule's reactivity. For instance, the incorporation of electron-withdrawing groups could enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups might decrease its reactivity. The strain of the cyclobutane ring itself is a critical factor; altering ring substitution can modulate this strain and, consequently, the stability and reactivity of the molecule and its derivatives.

Another avenue for modification lies in the manipulation of the propanal backbone. The α-carbon, being a quaternary center, is a site of significant steric hindrance. While this presents challenges, it also offers opportunities for controlling the stereochemical outcome of reactions. Research into reactions that can overcome this steric bulk is an active area. Furthermore, the aldehyde group itself is a prime target for transformations. Its conversion to other functional groups, such as alcohols, amines, or carboxylic acids, opens up a wide array of synthetic possibilities, allowing for the incorporation of the 2-cyclobutoxy-2-methylpropyl moiety into a diverse range of larger molecules.

The reactivity of aldehydes, in general, is well-established, participating in a plethora of reactions including nucleophilic additions, condensations, and oxidations. For this compound, understanding how its unique structural features influence these classical aldehyde reactions is crucial for its effective utilization in synthesis.

Stereoisomer-Specific Synthetic Routes

The presence of a stereocenter at the α-carbon of this compound, and potentially others within the cyclobutoxy ring, makes the development of stereoisomer-specific synthetic routes a critical objective. The ability to selectively synthesize a particular stereoisomer is of paramount importance, especially in the synthesis of chiral molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms.

The synthesis of enantiomerically pure or enriched this compound would likely involve asymmetric synthesis strategies. This could entail the use of chiral catalysts, chiral auxiliaries, or starting materials derived from the chiral pool. For instance, an asymmetric aldol reaction employing a chiral catalyst could be a viable approach to establish the stereocenter at the α-position with high enantioselectivity.

While specific, detailed research findings on stereoisomer-specific routes for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear framework for how such routes could be developed. The challenge lies in applying these principles to this unique and sterically demanding substrate.

Computational and Theoretical Investigations of 2 Cyclobutoxy 2 Methylpropanal

Conformational Analysis and Energy Minima of the Molecule

The conformational flexibility of 2-cyclobutoxy-2-methylpropanal is a key determinant of its physical and chemical properties. Understanding the relative energies of its different conformers is crucial for predicting its behavior in various environments.

A comprehensive conformational analysis of this compound can be initiated using molecular mechanics (MM) methods. rsc.orgyoutube.com These computationally efficient techniques are well-suited for exploring the vast conformational space of the molecule by systematically rotating its rotatable bonds. The resulting low-energy conformers from MM calculations can then be subjected to more accurate quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to refine their geometries and relative energies. uwlax.eduresearchgate.net This hierarchical approach ensures a thorough yet computationally feasible exploration of the molecule's potential energy surface.

Hypothetical relative energies of the most stable conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented in the interactive data table below. The dihedral angle between the cyclobutoxy and propanal moieties is a key distinguishing feature among these conformers.

A potential energy surface (PES) provides a detailed map of a molecule's energy as a function of its geometry. libretexts.orgfiveable.melongdom.org For this compound, a two-dimensional PES can be constructed by systematically varying two key dihedral angles, for instance, the C-O-C-C angle of the cyclobutoxy ether linkage and the O-C-C-H angle of the propanal group. This mapping helps in visualizing the energy landscape, identifying all stable conformers (energy minima), and determining the energy barriers (transition states) between them. youtube.com Such a detailed understanding of the PES is invaluable for rationalizing the molecule's dynamic behavior.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to gain a deeper understanding of the factors that control reactivity and selectivity.

For any chemical transformation of this compound, such as its oxidation or reduction, the identification and characterization of the transition state (TS) is of paramount importance. The TS represents the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. libretexts.orgfiveable.me Quantum chemical calculations can be employed to locate the TS geometry and calculate its vibrational frequencies, confirming it as a true first-order saddle point on the PES (i.e., having one imaginary frequency). The energy difference between the reactants and the TS provides the activation energy of the reaction.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.orgmsu.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.com For this compound, the energy and spatial distribution of its HOMO and LUMO can be calculated to predict its behavior as a nucleophile or an electrophile. For instance, in a reaction with a nucleophile, the LUMO of this compound will be the primary site of attack.

The hypothetical HOMO and LUMO energies for this compound and a generic nucleophile are presented in the interactive data table below. The smaller the HOMO-LUMO energy gap between the reacting species, the more favorable the interaction.

Spectroscopic Property Predictions and Validation Methodologies

Computational methods can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. mdpi.com For example, the vibrational frequencies and intensities for an infrared (IR) spectrum can be calculated using DFT. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed to assist in the assignment of complex NMR spectra. The accuracy of these predictions can be enhanced by employing appropriate levels of theory and basis sets, and by considering solvent effects.

A hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound is provided in the interactive data table below.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra by computing chemical shifts (δ) and spin-spin coupling constants (J). These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory with various basis sets.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, theoretical calculations would consider the influence of the electronegative oxygen atom, the steric bulk of the cyclobutyl and methyl groups, and the electronic effects of the aldehyde group. Different theoretical models can be employed to approximate the proton and ¹³C chemical shifts. pdx.edu

Expected ¹H NMR Chemical Shifts:

Aldehydic Proton (-CHO): This proton is expected to have a significant downfield chemical shift, typically in the range of 9.5-9.9 ppm, due to the deshielding effect of the carbonyl group. pdx.edu

Cyclobutyl Protons: The protons on the cyclobutane (B1203170) ring will exhibit complex splitting patterns and chemical shifts that are influenced by their stereochemical relationship to the rest of the molecule. Protons on the carbon attached to the oxygen (α-protons) will be shifted downfield compared to the other ring protons. Theoretical studies on cyclobutane itself show its protons at δ 1.98 ppm. nih.govresearchgate.net The ether linkage would further shift the adjacent protons.

Methyl Protons (-CH₃): The two methyl groups attached to the same carbon are chemically equivalent and are expected to produce a single signal.

Methine Proton (-CH-O-): The proton on the carbon of the cyclobutoxy group that is directly bonded to the ether oxygen will be deshielded.

Expected ¹³C NMR Chemical Shifts:

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and would appear significantly downfield.

Quaternary Carbon (C(CH₃)₂): The carbon atom bonded to the two methyl groups and the oxygen atom.

Cyclobutyl Carbons: The chemical shifts of the cyclobutyl carbons would vary depending on their position relative to the ether linkage.

Methyl Carbons (-CH₃): The carbons of the two methyl groups.

Spin-spin coupling constants provide information about the connectivity of atoms. Theoretical calculations can predict the magnitude of these couplings, which are dependent on the number of bonds, dihedral angles, and substituents. For instance, the vicinal coupling constants (³J) in the cyclobutane ring are dependent on the dihedral angle between the coupled protons. researchgate.net

Below are hypothetical tables of predicted NMR data for this compound, based on general principles and data for similar structural motifs.

Table 1: Hypothetical Theoretical ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic H9.6
Methine H (cyclobutoxy)4.2
Methylene H (cyclobutoxy, α to O)2.3
Methylene H (cyclobutoxy, β to O)1.9
Methyl H1.1

Table 2: Hypothetical Theoretical ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O204
Quaternary C85
Methine C (cyclobutoxy)78
Methylene C (cyclobutoxy, α to O)30
Methylene C (cyclobutoxy, β to O)15
Methyl C22

Table 3: Hypothetical Theoretical Proton-Proton Coupling Constants (J, Hz) for this compound

Coupling NucleiCoupling TypePredicted J-value (Hz)
H-C-C-H (vicinal, cyclobutyl)³J6-9
H-C-H (geminal, cyclobutyl)²J10-14

Vibrational Frequencies (IR, Raman) and Their Assignment

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by observing its vibrational modes. Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization of the molecule.

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically around 1720-1740 cm⁻¹.

C-H Stretches: Aldehydic C-H stretching appears around 2720 and 2820 cm⁻¹. Aliphatic C-H stretching from the methyl and cyclobutyl groups is expected in the 2850-3000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the ether linkage (C-O-C) would be visible in the fingerprint region, typically around 1000-1200 cm⁻¹.

Cyclobutane Ring Vibrations: The cyclobutane ring will have characteristic ring puckering and breathing vibrations.

Theoretical frequency calculations often have systematic errors, so the calculated frequencies are typically scaled by a factor to improve agreement with experimental data.

Table 4: Hypothetical Theoretical Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
C-H stretch (aldehyde)2825, 2720Medium
C-H stretch (aliphatic)2980 - 2860Strong
C=O stretch (aldehyde)1735Strong
C-O-C stretch (ether)1150Strong
CH₂ bend (cyclobutane)1450Medium
CH₃ bend1380, 1465Medium

Electronic Transitions and UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorption (λ_max) is a key parameter obtained from a UV-Vis spectrum.

For this compound, the primary chromophore is the carbonyl group of the aldehyde. The expected electronic transitions are:

n → π* transition: This involves the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. This is a relatively low-energy transition and typically occurs in the near UV region (around 270-300 nm). elte.hu

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. This is a higher-energy transition and occurs at a shorter wavelength, often in the far UV region (below 200 nm). elte.huyoutube.com

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the energies of these electronic transitions and predict the UV-Vis spectrum.

Table 5: Hypothetical Theoretical Electronic Transitions for this compound

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
n → π290Low
π → π185High

Molecular Dynamics Simulations (if relevant for solution-phase behavior or interactions)

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. nih.gov For this compound, MD simulations could be relevant for understanding its behavior in a solution.

An MD simulation would model the molecule and a surrounding solvent box, calculating the forces between all atoms and integrating Newton's equations of motion to track their movements over time. This can provide insights into:

Conformational Preferences: The cyclobutane ring is not planar and can undergo puckering. The orientation of the cyclobutoxy group relative to the rest of the molecule can also vary. MD simulations can explore the conformational landscape and identify the most stable conformations in solution.

Solvent Interactions: Simulations can reveal how the molecule interacts with solvent molecules, for example, through hydrogen bonding between the aldehyde oxygen and protic solvents.

Dynamic Properties: Properties such as diffusion coefficients can be calculated from MD trajectories.

While no specific MD simulation studies on this compound were found, the methodology is broadly applicable to understanding the dynamic behavior of organic molecules in the condensed phase. nih.govhw.ac.uk

Advanced Analytical Methodologies for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial identification of synthetic products. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula.

For the target compound, 2-cyclobutoxy-2-methylpropanal (C₈H₁₄O), the exact mass of its molecular ion ([M]⁺) can be calculated. This theoretical value serves as a benchmark for experimental HRMS data, confirming the elemental composition of the product.

Beyond molecular formula confirmation, HRMS provides crucial structural information through the analysis of fragmentation patterns. In the mass spectrometer, molecules are ionized and subsequently break apart into smaller, charged fragments. The fragmentation of ethers often involves α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself. scribd.comwhitman.edumiamioh.edulibretexts.org Aldehydes can also undergo characteristic cleavages, such as the loss of a hydrogen atom or the entire formyl group (-CHO). libretexts.org By analyzing the exact masses of these fragment ions, chemists can piece together the molecular structure. For instance, the loss of a cyclobutyl group or the cleavage at the ether linkage would produce specific, predictable fragment masses.

A hypothetical fragmentation pattern for this compound is detailed in the table below.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Fragment Ion StructureProposed Fragmentation PathwayTheoretical Exact Mass (m/z)
[C₈H₁₄O]⁺Molecular Ion126.1045
[C₄H₇O]⁺α-cleavage, loss of C₄H₇• (cyclobutyl radical)71.0497
[C₇H₁₁O]⁺Loss of CH₃• (methyl radical)111.0810
[C₄H₇]⁺Cleavage of C-O bond, formation of cyclobutyl cation55.0548
[C₄H₅O]⁺McLafferty rearrangement (if sterically possible)69.0340

Advanced NMR Techniques for Stereochemical Assignments and Complex Mixture Analysis

While HRMS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for mapping the precise connectivity and three-dimensional arrangement of atoms within a molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environments of the hydrogen and carbon atoms. However, for complex molecules, signals often overlap. Two-dimensional (2D) NMR experiments resolve this by spreading the signals across two axes, revealing correlations between different nuclei. slideshare.nete-bookshelf.deresearchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons within the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached, and more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining stereochemistry and conformation. For example, a NOESY spectrum could show through-space interactions between the methyl protons and certain protons on the cyclobutane ring, providing insight into the molecule's preferred conformation.

Table 2: Predicted NMR Data and Key 2D Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-CHO (aldehyde)~9.5 (s, 1H)~204H (aldehyde) → C (quaternary)
-C(CH₃)₂--~80-
-C(CH₃)₂-~1.1 (s, 6H)~22H (methyl) → C (quaternary), C (aldehyde)
Cyclobutyl -CH-O-~4.0 (m, 1H)~75H (cyclobutyl-CH-O) → C (quaternary)
Cyclobutyl -CH₂- (adjacent)~2.2 (m, 2H)~30-
Cyclobutyl -CH₂- (distant)~1.8 (m, 2H)~15-

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary. nih.govacs.orgamazonaws.comresearchgate.netnih.govnih.govlibretexts.org

Chiral NMR Reagents and Solvents for Enantiomeric Purity Determination

The structure of this compound itself is achiral. However, if it were used in a reaction that produced a chiral product, determining the enantiomeric purity (or enantiomeric excess, ee) would be essential. Chiral NMR spectroscopy provides a powerful method for this analysis. By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample, the two enantiomers are placed in diastereomeric environments. nih.govresearchgate.netlibretexts.orggoogle.comharvard.edu This magnetic inequivalence causes corresponding signals for each enantiomer to appear at slightly different chemical shifts, allowing for their direct integration and the calculation of the ee. Lanthanide-based chiral shift reagents are often used for this purpose. nih.govlibretexts.orggoogle.comharvard.edu

Chromatographic Separations in Synthetic Optimization (e.g., Preparative HPLC)

Synthetic reactions rarely yield a single, pure product. Therefore, purification is a critical step. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for isolating and purifying compounds from complex mixtures, which is essential for obtaining pure samples for structural analysis or further reactions. shimadzu.atwaters.comthermofisher.comteledynelabs.comwarwick.ac.uk

The process involves injecting the crude reaction mixture onto a column packed with a stationary phase (e.g., C18 silica). A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differing affinities for the stationary and mobile phases. By collecting the eluent in fractions over time, the desired product can be isolated with high purity. The development of an effective preparative HPLC method is a key part of synthetic optimization, ensuring that valuable products can be efficiently recovered.

Table 3: Hypothetical Preparative HPLC Method for Product Purification

ParameterCondition
InstrumentPreparative HPLC System
ColumnC18, 10 µm particle size, 250 x 21.2 mm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate20.0 mL/min
DetectionUV at 210 nm
Injection Volume500 µL of crude product in mobile phase

X-ray Crystallography for Absolute Configuration Determination (if crystalline derivatives are obtained)

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of a molecule's atomic arrangement in a crystal lattice. nih.govpurechemistry.orgnih.goved.ac.ukresearchgate.net This technique is particularly powerful for determining the absolute configuration of chiral molecules.

Since this compound is likely a liquid at room temperature, it cannot be analyzed directly. However, a solid, crystalline derivative can often be synthesized. Aldehydes readily react with reagents like 2,4-dinitrophenylhydrazine to form stable, crystalline hydrazones. creative-chemistry.org.uk Once suitable crystals of a derivative are grown, they can be analyzed by X-ray diffraction. The resulting electron density map reveals the precise location of every atom, confirming connectivity, bond lengths, bond angles, and, for chiral compounds, the absolute stereochemistry. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 2-Cyclobutoxy-2-methylpropanal Transformations

The aldehyde functionality in this compound is a prime target for a wide array of catalytic transformations. Future research could focus on developing novel catalytic systems to selectively modify this group, leading to a diverse range of valuable derivatives.

Potential Catalytic Transformations:

Catalyst TypePotential ReactionProduct Class
OrganocatalystsAsymmetric Aldol (B89426) ReactionsChiral β-hydroxy aldehydes/ketones
Transition Metal CatalystsReductive AminationSubstituted amines
Biocatalysts (e.g., Aldehyde Dehydrogenases)OxidationCarboxylic acids
PhotocatalystsRadical additions to the aldehydeFunctionalized alcohols

The development of stereoselective catalysts would be particularly valuable, enabling the synthesis of enantiomerically pure products, a critical consideration in pharmaceutical and agrochemical research. Furthermore, exploring tandem catalytic reactions that involve both the aldehyde and the cyclobutoxy ring could lead to the rapid construction of complex molecular architectures.

Exploration of Bio-Inspired Synthesis Strategies

Nature often employs elegant and efficient multi-step reactions to construct complex molecules. Bio-inspired synthesis strategies could provide novel and sustainable routes to this compound and its derivatives. nih.govnih.govrsc.org

One potential bio-inspired approach could involve enzymatic reactions. For instance, engineered enzymes could be developed to catalyze the formation of the cyclobutoxy ring or the installation of the propanal side chain with high stereoselectivity. Additionally, cascade reactions that mimic biosynthetic pathways could be designed to assemble the molecule from simple precursors in a single pot, minimizing waste and improving efficiency. researcher.life

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automated processes. chemrxiv.orgnih.gov Integrating the synthesis and transformation of this compound with flow chemistry and automated platforms offers significant advantages.

Flow chemistry, which involves performing reactions in a continuously flowing stream, can enhance safety, improve reaction control, and facilitate scaling up of production. mdpi.commt.comnih.govrsc.org For instance, the inherent ring strain of the cyclobutane (B1203170) moiety might require precise temperature control, which is readily achievable in a flow reactor.

Advantages of Flow Chemistry for this compound Synthesis:

ParameterAdvantage
Temperature Control Precise management of exothermic or endothermic reactions.
Mixing Efficient mixing of reagents, leading to improved reaction rates and yields.
Safety Small reaction volumes minimize the risk associated with handling reactive intermediates.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production.

Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly screening a wide range of reaction conditions and reactants. This high-throughput approach could be instrumental in exploring the chemical space around this compound and identifying compounds with desirable properties.

Advanced Materials Science Applications

The unique structural features of this compound suggest potential applications in materials science, particularly leveraging the properties of the cyclobutane ring. Cyclobutane-containing polymers are known for their unique thermal and mechanical properties. researchgate.net

Future research could explore the polymerization of this compound or its derivatives. The aldehyde group could be used as a handle for polymerization or for grafting the molecule onto existing polymer backbones. The resulting materials could exhibit interesting properties such as altered thermal stability, modified surface properties, or enhanced biodegradability. The strained cyclobutane ring could also be opened under specific conditions, leading to cross-linking or other modifications of the polymer structure.

Expanding the Scope of Cyclobutoxy-containing Building Blocks in Diverse Chemical Disciplines

Cyclobutane derivatives are valuable building blocks in organic synthesis due to their unique three-dimensional structures and the reactivity associated with their ring strain. researchgate.netnih.govnih.gov Investigating this compound as a versatile building block could unlock new synthetic pathways to a wide range of complex molecules.

The aldehyde can be readily converted into a variety of other functional groups, such as alcohols, amines, and carboxylic acids. The cyclobutoxy group can serve as a rigid scaffold to control the spatial arrangement of these functional groups. This could be particularly useful in the design of new pharmaceutical agents, where molecular shape is crucial for biological activity. researchgate.net Furthermore, the ring-opening of the cyclobutoxy group can provide access to linear structures with specific stereochemistry, further expanding its synthetic utility. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-cyclobutoxy-2-methylpropanal, and how can intermediates be characterized?

Methodological Answer :

  • Synthetic Pathways : Leverage cyclobutanol derivatives as starting materials, utilizing nucleophilic substitution or oxidation reactions to introduce the cyclobutoxy group. For example, alkylation of 2-methylpropanal precursors with cyclobutyl ethers under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) can yield the target compound .
  • Characterization : Employ NMR (¹H/¹³C) to confirm the cyclobutoxy group's stereochemistry and GC-MS to verify purity. Compare spectral data with structurally analogous aldehydes (e.g., 2-(2-chlorophenyl)-2-methylpropanal) to resolve ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Handling : Use fume hoods and static-discharge-resistant equipment to mitigate inhalation and flammability risks. Follow guidelines for aldehydes, including secondary containment for spills .
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent oxidation. Regularly monitor for degradation using FT-IR to detect carbonyl group stability .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer :

  • Primary Techniques :
    • NMR Spectroscopy : Assign peaks for the cyclobutoxy ring (δ 1.5–2.5 ppm for methylene protons) and aldehyde proton (δ 9.5–10 ppm).
    • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹) .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

Methodological Answer :

  • Data Reconciliation : Apply computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental results. For GC-MS discrepancies, use orthogonal methods like HPLC with diode-array detection to rule out co-eluting impurities .
  • Case Study : Inconsistent ¹³C NMR signals for cyclobutoxy carbons may arise from ring puckering; variable-temperature NMR can clarify dynamic effects .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer :

  • Reaction Optimization :
    • Catalysis : Screen Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic activation of the cyclobutoxy precursor.
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states while minimizing aldehyde oxidation .
  • Workflow : Employ design of experiments (DoE) to systematically vary temperature, stoichiometry, and reaction time, followed by ANOVA to identify critical factors .

Q. How can researchers evaluate this compound’s interactions with biological targets?

Methodological Answer :

  • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors. For example, test inhibition of cytochrome P450 isoforms due to the compound’s aldehyde moiety .
  • Mechanistic Probes : Use fluorescent probes (e.g., thiol-reactive dyes) to detect covalent adduct formation with cysteine residues in target proteins .

Q. What computational models predict the environmental persistence or toxicity of this compound?

Methodological Answer :

  • QSAR Modeling : Train models using datasets of structurally related aldehydes to estimate biodegradation half-lives (e.g., EPI Suite™). Validate with experimental OECD 301D ready biodegradability tests .
  • Ecotoxicology : Simulate bioaccumulation potential using logP values (>2.5 indicates high lipid affinity) and cross-reference with aquatic toxicity data for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.